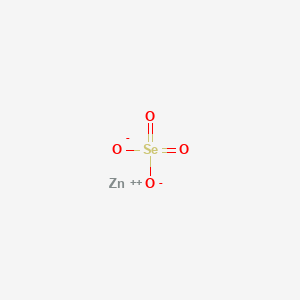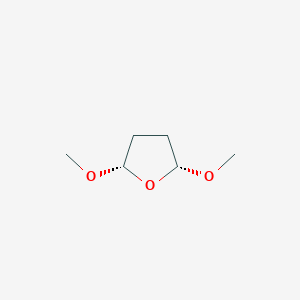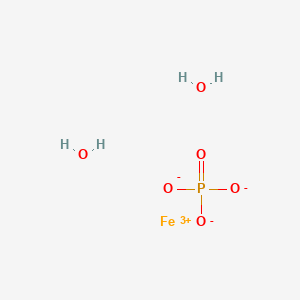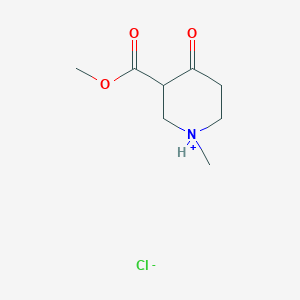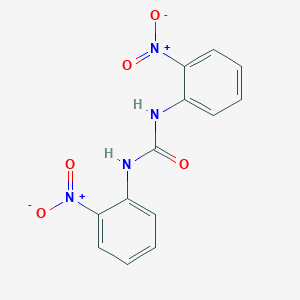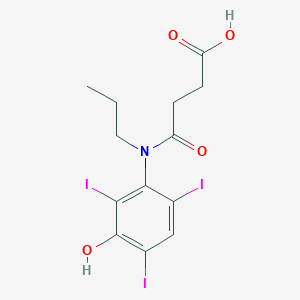
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid (HPPS) is a non-ionic contrast agent that is widely used in medical imaging procedures, particularly in computed tomography (CT) scans. HPPS is a water-soluble compound that contains three iodine atoms, which make it an effective contrast agent for imaging soft tissues and blood vessels.
Wissenschaftliche Forschungsanwendungen
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is primarily used as a contrast agent in medical imaging procedures, particularly in CT scans. It is effective in enhancing the contrast between soft tissues and blood vessels, making it easier to identify abnormalities and diagnose diseases. 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid has also been used in research studies to investigate the effects of contrast agents on the body and to develop new imaging techniques.
Wirkmechanismus
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid works by absorbing X-rays, which makes the tissues and blood vessels containing the contrast agent appear brighter on the CT scan. The iodine atoms in 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid are responsible for absorbing the X-rays, and the contrast agent is eliminated from the body through the kidneys.
Biochemische Und Physiologische Effekte
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is generally well-tolerated by the body, but it can cause adverse reactions in some patients. These reactions may include nausea, vomiting, headache, and allergic reactions. 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is also known to cause nephrotoxicity, which is damage to the kidneys. Patients with pre-existing renal dysfunction are at a higher risk of developing nephrotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is a widely used contrast agent in medical imaging procedures, and it has also been used in research studies to investigate the effects of contrast agents on the body. One advantage of 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is that it is effective in enhancing the contrast between soft tissues and blood vessels, making it easier to identify abnormalities and diagnose diseases. However, 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid has some limitations in lab experiments. It can be difficult to obtain pure 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid, and the synthesis process can be time-consuming and expensive. Additionally, 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid can cause adverse reactions in some patients, which can affect the results of the experiment.
Zukünftige Richtungen
There are several future directions for research on 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid. One area of research is the development of new contrast agents that are less toxic and more effective than 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid. Another area of research is the investigation of the long-term effects of 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid on the body, particularly on the kidneys. Finally, research is needed to develop new imaging techniques that can provide more detailed information about the body's tissues and organs.
Synthesemethoden
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid can be synthesized by reacting 3-hydroxy-2',4',6'-triiodobenzoyl chloride with N-propylsuccinimide in the presence of a base such as triethylamine. The reaction yields 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid as a white crystalline powder, which is then purified by recrystallization.
Eigenschaften
CAS-Nummer |
10515-72-7 |
|---|---|
Produktname |
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid |
Molekularformel |
C13H14I3NO4 |
Molekulargewicht |
628.97 g/mol |
IUPAC-Name |
4-(3-hydroxy-2,4,6-triiodo-N-propylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-2-5-17(9(18)3-4-10(19)20)12-7(14)6-8(15)13(21)11(12)16/h6,21H,2-5H2,1H3,(H,19,20) |
InChI-Schlüssel |
VSDUMHXFCUCZKA-UHFFFAOYSA-N |
SMILES |
CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O |
Kanonische SMILES |
CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O |
Andere CAS-Nummern |
10515-72-7 |
Synonyme |
3-[[N-(3-Hydroxy-2,4,6-triiodophenyl)-N-propylamino]carbonyl]propionic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




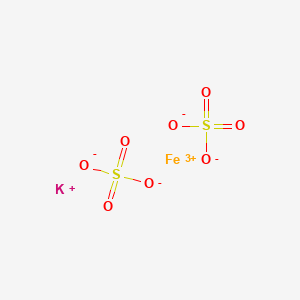
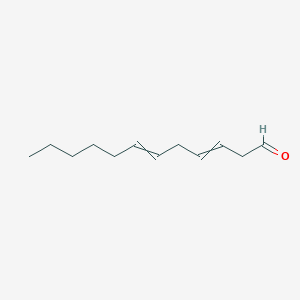


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)



